N-[1-(2,2-dimethylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,5-dimethoxybenzamide
N-[1-(2,2-dimethylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,5-dimethoxybenzamide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0707595
InChI:
InChI=1S/C23H28N2O4/c1-23(2,3)22(27)25-10-6-7-15-11-17(8-9-20(15)25)24-21(26)16-12-18(28-4)14-19(13-16)29-5/h8-9,11-14H,6-7,10H2,1-5H3,(H,24,26)
SMILES:
CC(C)(C)C(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC(=CC(=C3)OC)OC
Molecular Formula:
C23H28N2O4
Molecular Weight:
396.5 g/mol
N-[1-(2,2-dimethylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,5-dimethoxybenzamide
CAS No.:
Cat. No.: VC0707595
Molecular Formula: C23H28N2O4
Molecular Weight: 396.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H28N2O4 |
|---|---|
| Molecular Weight | 396.5 g/mol |
| IUPAC Name | N-[1-(2,2-dimethylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]-3,5-dimethoxybenzamide |
| Standard InChI | InChI=1S/C23H28N2O4/c1-23(2,3)22(27)25-10-6-7-15-11-17(8-9-20(15)25)24-21(26)16-12-18(28-4)14-19(13-16)29-5/h8-9,11-14H,6-7,10H2,1-5H3,(H,24,26) |
| Standard InChI Key | KDZYZNLVBCSEBA-UHFFFAOYSA-N |
| SMILES | CC(C)(C)C(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC(=CC(=C3)OC)OC |
| Canonical SMILES | CC(C)(C)C(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC(=CC(=C3)OC)OC |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator